3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-piperidin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSCJOAQGJISAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to the 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea Core Structure
The fundamental approach to synthesizing the this compound core involves the coupling of a 2-methoxyphenyl precursor with a 4-aminopiperidine (B84694) derivative. This is typically achieved by reacting one of the amine components with a carbonylating agent to form a reactive intermediate, which then couples with the second amine.
The formation of the urea (B33335) bond can be accomplished through several carbonylation strategies, which are broadly categorized as phosgene-based or phosgene-free methods.
Phosgene-Based Methods: The classical route to unsymmetrical ureas involves the use of phosgene (B1210022) (COCl₂) or its safer, easier-to-handle liquid (diphosgene) or solid (triphosgene) equivalents. mdpi.com In this approach, 2-methoxyaniline is reacted with the phosgene equivalent, typically in the presence of a base, to generate the highly reactive 2-methoxyphenyl isocyanate intermediate. This isocyanate is then reacted in situ or isolated before being treated with 4-aminopiperidine (or a protected version) to yield the final urea product. mdpi.com While effective, the high toxicity of phosgene has driven the development of alternative methods. researchgate.net
Phosgene-Free Methods: To circumvent the hazards of phosgene, numerous phosgene-free synthetic routes have been developed. researchgate.net These methods employ alternative carbonylating agents.
Carbamates: An amine can be reacted with an activated carbonyl compound, such as phenyl chloroformate, to form a carbamate (B1207046) intermediate. mdpi.com This carbamate can then undergo nucleophilic substitution with the other amine to form the urea. mdpi.com For instance, 2-methoxyaniline could be converted to a phenyl carbamate, which then reacts with 4-aminopiperidine.
Carbonyldiimidazoles: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) serve as effective and non-toxic phosgene substitutes. mdpi.com CDI reacts with an amine to form an imidazolyl carbamate intermediate, which subsequently reacts with a second amine to afford the unsymmetrical urea.
Reductive Carbonylation: Another advanced method involves the reductive carbonylation of nitroaromatics. For example, nitrobenzene (B124822) can be converted directly to 1,3-diphenylurea (B7728601) using a palladium catalyst, suggesting that 1-methoxy-2-nitrobenzene could be a potential starting material for a similar transformation. researchgate.net
Oxidative Coupling: More recent methods describe the metal-free synthesis of unsymmetrical ureas by coupling amines with primary amides using reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂). mdpi.com
| Approach | Reagent Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phosgene-Based | Phosgene, Diphosgene, Triphosgene (B27547) | High reactivity, well-established | Highly toxic, requires special handling | mdpi.com |
| Phosgene-Free | 1,1'-Carbonyldiimidazole (CDI) | Non-toxic, mild conditions | Can be moisture sensitive | mdpi.com |
| Chloroformates (e.g., Phenyl chloroformate) | Readily available, forms stable carbamate intermediates | Two-step process | mdpi.com | |
| Organic Carbonates (e.g., Diphenyl carbonate) | Low toxicity, useful for industrial scale | Often requires catalysis and higher temperatures | researchgate.net |
Achieving high yield and purity is critical in chemical synthesis. Optimization strategies for preparing this compound focus on reaction conditions and purification methods. Experimental variables such as solvent, temperature, reaction time, and the molar ratio of reactants are carefully controlled to maximize product formation and minimize side reactions. researchgate.net For example, a one-step synthesis of a diaryl urea using triphosgene saw the yield increase from a moderate to a good (72%) level by extending the reaction time after the addition of the second amine. mdpi.com
Purification is commonly achieved through standard techniques like column chromatography or recrystallization. mdpi.comgoogle.com The choice of solvent system for these procedures is crucial for effectively separating the desired product from unreacted starting materials and byproducts. Patents often detail specific purification protocols that lead to high-purity final compounds, as demonstrated in the synthesis of related piperidine (B6355638) urea derivatives where final purities of 98-100% were reported after chromatography. google.com
Synthesis of Analogues and Derivatives of this compound
The generation of analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The this compound scaffold can be modified at three primary locations: the 2-methoxyphenyl ring, the piperidine ring, and the urea linker itself.
The aromatic portion of the molecule is a common target for modification. This is typically achieved by substituting the starting material, 2-methoxyaniline, with other substituted anilines in the synthetic schemes described above. Introducing various functional groups—such as halogens, alkyls, or alternative alkoxy groups—at different positions on the phenyl ring can significantly alter the compound's properties. rsc.orgnih.gov For example, studies on diaryl ureas often involve the synthesis of libraries with diverse substitutions on the aryl rings to map out the effects of electron-donating and electron-withdrawing groups. nih.gov
| Starting Aniline | Resulting Urea Moiety | Rationale for Modification | Reference |
|---|---|---|---|
| 3-Methoxyaniline | 3-(3-Methoxyphenyl)- | Investigate positional isomer effects | rsc.orgnih.gov |
| 4-Chloroaniline | 3-(4-Chlorophenyl)- | Introduce an electron-withdrawing group | nih.gov |
| 4-Fluoro-2-methoxyaniline | 3-(4-Fluoro-2-methoxyphenyl)- | Modulate metabolic stability and binding | nih.gov |
| 2,6-Diisopropylaniline | 3-(2,6-Diisopropylphenyl)- | Introduce steric bulk to influence conformation | nih.gov |
The piperidine ring offers multiple sites for derivatization. Modifications can be made to the ring itself or at the N1 nitrogen atom. The synthesis of such analogues requires access to appropriately substituted 4-aminopiperidine precursors.
Ring Substitution: Alkyl or other functional groups can be introduced at the C2, C3, or C4 positions of the piperidine ring. For instance, the synthesis of 3-methylfentanyl analogues demonstrates that methylation of the piperidine ring can create new stereocenters and profoundly impact biological activity. wikipedia.org Similarly, adding substituents to the 4-position, adjacent to the urea nitrogen, is a common strategy. wikipedia.org
N1-Substitution: The secondary amine of the piperidine ring is frequently substituted with various alkyl or arylalkyl groups. This is often accomplished by reacting a Boc-protected 4-aminopiperidine precursor with an appropriate alkyl halide or through reductive amination, followed by deprotection and urea formation. This strategy is widely used in the development of fentanyl analogues, where the N-phenethyl group is a key pharmacophoric element. wikipedia.org
| Piperidine Precursor | Resulting Urea Moiety | Rationale for Modification | Reference |
|---|---|---|---|
| 1-Benzyl-4-aminopiperidine | 1-(1-Benzylpiperidin-4-yl)- | Introduce a bulky N-substituent | mdpi.com |
| 4-Amino-1-methylpiperidine | 1-(1-Methylpiperidin-4-yl)- | Increase basicity and potentially alter solubility | mdpi.com |
| 4-Aminomethylpiperidine | 1-(Piperidin-4-ylmethyl)- | Increase flexibility by adding a methylene (B1212753) spacer | nih.gov |
| 4-Amino-3-methylpiperidine | 1-(3-Methylpiperidin-4-yl)- | Introduce stereochemistry and steric hindrance near the urea | wikipedia.org |
N-Alkylation: Substitution of the hydrogen atoms on the urea nitrogens can prevent hydrogen bond donation and alter the conformational preference of the linker. nih.gov For instance, N,N'-diphenylurea typically adopts a trans,trans conformation, but N-methylation can shift this to a cis,cis arrangement. nih.gov
Isosteric Replacement: The urea group can be replaced with other functionalities to probe the importance of its structure and hydrogen bonding capacity. In one study, a piperazine-urea linker was systematically modified; replacing the urea NH with a methylene group to create an acetamide (B32628) linker resulted in a significant improvement in activity, whereas replacement with a sulfonamide led to a dramatic loss of potency. nih.gov This highlights the sensitivity of biological targets to the linker's electronic and structural properties.
| Modification | Resulting Linker | Rationale | Reference |
|---|---|---|---|
| N-Methylation | -N(CH₃)-C(=O)-NH- | Block H-bond donation; alter conformation | nih.govnih.gov |
| Thiourea (B124793) replacement | -NH-C(=S)-NH- | Change H-bonding geometry and electronic character | mdpi.com |
| Acetamide replacement | -CH₂-C(=O)-NH- | Alter H-bonding pattern and flexibility | nih.gov |
| Sulfonamide replacement | -SO₂-NH- | Introduce a tetrahedral geometry and different electronic properties | nih.gov |
Stereoselective Synthesis and Chiral Resolution of Analogues
While the parent compound, this compound, is achiral, many of its structurally related analogues possess stereocenters, necessitating stereocontrolled synthetic strategies. The introduction of substituents on the piperidine ring or the development of bioisosteres often creates chiral centers, leading to enantiomeric or diastereomeric pairs. The biological activity of these analogues can be highly dependent on their absolute stereochemistry. nih.govnih.gov Research has therefore focused on two primary strategies: the separation of racemic mixtures (chiral resolution) and the direct synthesis of single stereoisomers (asymmetric synthesis).
Chiral Resolution of Racemic Analogues
The separation of enantiomers from a racemic mixture is a common approach to access stereochemically pure analogues. This is frequently accomplished using chromatographic techniques with a chiral stationary phase (CSP) or through catalytic kinetic resolution.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for the analytical and preparative separation of enantiomers. For instance, in the development of novel Glycine Transporter 1 (GlyT1) inhibitors, researchers successfully separated the enantiomers of a potent analogue using chiral SFC. nih.gov The separation revealed a significant difference in biological activity, with one enantiomer having an IC₅₀ of 39 nM while the other was much weaker (IC₅₀ = 900 nM). nih.gov Similarly, studies on 1,3-dimethyl-4-phenylpiperidine derivatives, which are key intermediates for various compounds, have demonstrated successful resolution using commercially available cellulose-based chiral HPLC columns like Chiralcel OD and Chiralcel OJ. nih.gov
Catalytic Kinetic Resolution: Kinetic resolution offers a pathway to enantioenriched piperidine intermediates, which can then be elaborated into the final urea-containing targets. This method relies on the differential reaction rate of enantiomers with a chiral catalyst or reagent. Studies have demonstrated the effective kinetic resolution of various substituted piperidines. nih.govwhiterose.ac.uk For example, the resolution of 2,4-disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids, highlighting the influence of the substrate's conformation on the efficiency of the resolution. nih.govwhiterose.ac.uk
Table 1: Examples of Kinetic Resolution of Substituted Piperidine Intermediates This table is generated based on representative data from cited literature to illustrate the principles of kinetic resolution for precursor synthesis.
| Entry | Substrate Type | Resolution Method | Selectivity Factor (s) | Enantiomeric Ratio (er) of Recovered Material | Reference |
|---|---|---|---|---|---|
| 1 | N-Boc-2-aryl-4-methylenepiperidine | n-BuLi / (-)-Sparteine | - | 94:6 | whiterose.ac.uk |
| 2 | cis-2,4-disubstituted piperidine | Chiral Acylating Agent | up to 52 | - | nih.gov |
| 3 | trans-2,4-disubstituted piperidine | Chiral Acylating Agent | Lower than cis-isomer | - | nih.gov |
Stereoselective Synthesis of Analogues
Asymmetric synthesis provides a more direct and efficient route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org This can be achieved by using a substrate from the chiral pool, employing a chiral auxiliary, or, most commonly, through asymmetric catalysis.
Synthesis from Chiral Precursors: Enantiopure piperidine fragments serve as valuable starting materials. An efficient synthesis of substituted NH-piperidines has been reported starting from chiral amines, proceeding with complete retention of chirality (ee > 95%) to yield enantiopure piperidine products that can be further derivatized. rsc.org
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a premier method for establishing stereocenters in cyclic amines. nih.govacs.org The hydrogenation of prochiral substrates like N-heteroaromatic compounds, enamines, or imines using a chiral catalyst can produce chiral piperidine derivatives with high enantioselectivity. acs.org For example, rhodium and iridium-based catalysts with chiral phosphine (B1218219) ligands have been successfully applied to the asymmetric hydrogenation of various imines and enamines to afford chiral amines in excellent enantiomeric excess (up to 96% ee). nih.gov In a notable case related to GlyT1 inhibitor development, an asymmetric synthesis was specifically developed to access the more potent (S)-enantiomer of an analogue ("27c"), confirming the stereochemistry responsible for the desired biological activity. nih.gov
Table 2: Overview of Asymmetric Synthesis Approaches for Chiral Piperidine Cores This table summarizes general methodologies applicable to the synthesis of chiral precursors for the target analogues.
| Methodology | Substrate | Catalyst/Reagent | Key Feature | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | α-Imino esters | Iridium-Ferrocenylphosphine-phosphoramidite Ligand | Direct synthesis of optically active α-aryl glycines | up to 96% | nih.govacs.org |
| Asymmetric Hydrogenation | N-Aryl Imino Esters | Nickel-P-stereogenic Dialkyl Phosphine Ligand | Avoids precious metals, scalable | up to 98% | acs.org |
| Chirality Induced Condensation | Nitroalkene/Amine/Enone | Exocyclic chirality from a chiral amine | Complete chirality retention | > 95% | rsc.org |
These stereoselective strategies are crucial for systematically exploring the structure-activity relationship (SAR) of chiral analogues, enabling the identification of the optimal stereoisomer for desired potency and selectivity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Positional and Substituent Effects on Biological Activity
The aromatic ring, in this case, the 2-methoxyphenyl group, is a critical component for molecular recognition and binding affinity to biological targets. Modifications to this ring have profound effects on the compound's activity.
Research into 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 antagonists has demonstrated that the nature and position of substituents on the aryl ring are key to potency. lookchem.comresearchgate.net Initial screening identified the urea-piperidine scaffold as a promising starting point, but significant optimization of the aryl portion was required to achieve lead-like antagonist properties. lookchem.com Similarly, studies on related N-aryl-N'-arylmethylurea derivatives as anticancer agents found that introducing fluorine atoms to the phenyl ring was generally beneficial for antiproliferative activity against various cancer cell lines. mdpi.com
In a different context, for 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH), a 4-trifluoromethoxy-phenyl group was identified as a potent moiety. nih.govnih.gov This highlights that electron-withdrawing groups can be favorable for activity in certain biological systems. Further studies on other scaffolds, such as 3,5-bis(benzylidene)-4-piperidones, have shown that placing substituents in the ortho-position of the aryl rings can lead to compounds with greater cytotoxic potency compared to their para-substituted counterparts. nih.gov This "ortho-effect" may be due to induced non-coplanarity between the aromatic ring and adjacent linkers, which can influence binding conformations. nih.gov
Table 1: Impact of Aromatic Substitutions on Biological Activity
| Substitution | Scaffold Context | Observed Effect | Reference |
|---|---|---|---|
| Fluorine | N-aryl-N'-arylmethylurea | Generally beneficial for antiproliferative activity. | mdpi.com |
| 4-Trifluoromethoxy | 1-aryl-3-(1-acylpiperidin-4-yl)urea | Potent inhibition of soluble epoxide hydrolase (sEH). | nih.govnih.gov |
| Ortho-substituents | 3,5-bis(benzylidene)-4-piperidone | Generally more potent cytotoxicity than para-isomers. | nih.gov |
| 3-Urea vs. 4-Urea | Phenylurea on 2,4-diamino-pyrimidine | 3-substituted derivatives displayed greater selectivity. | nih.gov |
The piperidine (B6355638) ring serves as a central scaffold and its substitution patterns significantly influence target engagement and physicochemical properties. Alterations at the 1-position of the piperidine ring are a common strategy for modulating activity and pharmacokinetic profiles.
For instance, in the development of sEH inhibitors, replacing a simple N-acetyl group on the piperidine with an N-propionyl group led to a notable increase in potency. nih.gov Further exploration with various N-acyl and N-sulfonyl substitutions was conducted to optimize the effects of polar and basic side chains on inhibitory power. nih.gov In a series of anticancer compounds, the presence of a 1-methylpiperidin-4-yl group was associated with excellent activity against multiple cancer cell lines. mdpi.com
SAR studies on CXCR3 antagonists revealed that the central 4-aminopiperidine (B84694) core was crucial for activity. lookchem.com Replacing this core with structures like 3-aminopyrrolidine, piperazine, or homopiperazine (B121016) was not well-tolerated, indicating a strict structural requirement for the piperidine scaffold in this context. lookchem.com In other inhibitor classes, para-substitution on the piperidine ring, such as with a hydroxyl group, has been shown to be preferable to meta-substitution for enhancing inhibitory effects on enzymes like monoamine oxidase (MAO). nih.gov
Table 2: Influence of Piperidine Ring Substitutions on Biological Activity
| Substitution Position | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| N1-Position | Acyl groups (e.g., Propionyl vs. Acetyl) | Propionyl group increased potency in sEH inhibitors. | nih.gov |
| N1-Position | Methyl group | Associated with excellent anticancer activity. | mdpi.com |
| Core Structure | 4-Aminopiperidine | Essential for CXCR3 antagonist activity; replacement was detrimental. | lookchem.com |
| Ring Position | Para-hydroxyl group | Increased MAO inhibitory effect compared to meta-substitution. | nih.gov |
The urea (B33335) linker is a key pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. nih.gov Modifications to this bridge, or the groups immediately flanking it, can significantly alter a compound's pharmacological profile.
One strategy to enhance molecular flexibility involves inserting a carbon atom into the diaryl urea structure, converting it to an N-aryl-N'-benzylurea scaffold. mdpi.com This change can improve how the molecule fits into a binding pocket. The urea and related thiourea (B124793) motifs are known to modulate important physicochemical properties such as aqueous solubility and permeability. nih.gov
In the development of sEH inhibitors, a major advancement came from modifying the substituent opposite the piperidine ring on the urea bridge. nih.govnih.gov Replacing a bulky adamantyl group with an aryl group in 1,3-disubstituted ureas led to substantial improvements in pharmacokinetic parameters, such as a 65-fold increase in maximum concentration (Cmax) and a 3300-fold increase in the area under the curve (AUC). nih.govnih.gov This demonstrates that while the urea bridge itself is often conserved, the nature of the groups it connects is paramount to achieving a desirable pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea Derivatives
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This computational approach is vital for rational drug design, allowing for the prediction of activity and the prioritization of synthetic targets.
Various QSAR models have been successfully developed for piperidinyl urea derivatives and related structures. These models utilize different statistical methods to establish a reliable correlation. For example, 3D-QSAR studies on piperidinyl amides and ureas as CCR5 receptor antagonists were performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA). nih.gov These models yielded excellent internal predictability and were validated with a test set of compounds, showing good predictive power with correlation coefficients (r²) of 0.855 and 0.83, respectively. nih.gov
For other series, such as diaryl urea derivatives, models have been developed using molecular field analysis (MFA) with the genetic partial least square (G/PLS) method. eurekaselect.com In comparative QSAR studies on cytotoxic piperidone derivatives, models developed using the Genetic Algorithm-Partial Least Squares (GA-PLS) method were found to be superior to those from Multilinear Regression (MLR). nih.govnih.gov These GA-PLS models demonstrated good predictive ability with predicted R² values ranging from 0.80 to 0.94. nih.govnih.gov The robustness of these models is often confirmed through extensive internal and external validation techniques, including leave-one-out cross-validation and bootstrapping analysis. nih.govresearchgate.net
The predictive power of a QSAR model depends on the selection of relevant physico-chemical descriptors—numerical values that quantify specific properties of a molecule. For piperidinyl urea derivatives, several classes of descriptors have been shown to be important.
In models for hERG blockers, the distribution of polar properties on the van der Waals surface of the molecules was a key descriptor. nih.gov For H3 antagonistic activity, vsurf descriptors, which relate to molecular surface area, volume, and shape, were found to be highly correlated. nih.gov Furthermore, these studies revealed that the distances between pharmacophoric features—such as hydrogen bond acceptors, donors, and hydrophobic centers—are critical for activity. nih.gov
For a series of antimalarial urea-substituted compounds, QSAR analysis pointed to lipophilicity as a primary driver of improved activity. nih.gov In studies of cytotoxic piperidone derivatives, important descriptors included molecular density, topological indices (e.g., X2A), and various geometrical indices. nih.govnih.gov Some models also incorporated quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and dipole moments, which were found to significantly influence cytotoxic activity. nih.gov CoMFA and CoMSIA models inherently use 3D steric, electrostatic, and hydrophobic fields as their primary descriptors to map out regions where changes in these properties will affect biological activity. nih.gov
Table 3: Key Physico-Chemical Descriptors and Their Relevance in QSAR Models
| Descriptor Class | Specific Descriptor(s) | Relevance/Correlated Activity | Reference |
|---|---|---|---|
| Surface Properties | Distributed Polar Properties, Vsurf (shape, volume) | hERG blocking and H3 antagonistic activity. | nih.gov |
| Lipophilicity | LogP, π | Antimalarial activity. | nih.govnih.gov |
| Topological/Geometrical | Molecular Density, X2A, Geometrical Indices | Cytotoxic properties. | nih.govnih.gov |
| Quantum Chemical | HOMO, Dipole Moment | Cytotoxic activity. | nih.gov |
| 3D Field-Based | Steric, Electrostatic, Hydrophobic Fields | CCR5 receptor antagonism. | nih.gov |
| Pharmacophore Distances | Distances between acceptors, donors, hydrophobic sites | hERG blocking activity. | nih.gov |
Pharmacophore Elucidation and Analysis
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups that are responsible for its biological activity. unina.it For "this compound," which belongs to the class of 1,3-disubstituted ureas, its pharmacophoric features have been elucidated through studies of analogous compounds targeting various receptors and enzymes. nih.govlookchem.com These studies help in understanding the key molecular interactions required for binding to a biological target. nih.gov
The core structure of "this compound" consists of a central urea moiety, a substituted aromatic ring (2-methoxyphenyl), and a piperidine ring. Each of these components plays a crucial role in defining the pharmacophore. The urea group itself is a key feature, capable of forming multiple hydrogen bonds which are often critical for ligand-receptor interactions. dergipark.org.tr
Analysis of related compounds, such as 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives, has led to the development of pharmacophore models for various targets, including soluble epoxide hydrolase (sEH) and chemokine receptors like CXCR3. nih.govlookchem.comnih.gov While the specific target of "this compound" dictates the precise pharmacophore, a general model can be inferred from these related structures.
Key pharmacophoric features commonly identified in this class of compounds include:
Hydrogen Bond Donors (HBD): The urea NH groups are primary hydrogen bond donors.
Hydrogen Bond Acceptors (HBA): The urea carbonyl oxygen and the methoxy (B1213986) oxygen on the phenyl ring act as hydrogen bond acceptors.
Aromatic Ring (AR): The 2-methoxyphenyl group provides a region for aromatic interactions, such as pi-pi stacking or hydrophobic interactions.
Hydrophobic Feature (HY): The piperidine ring and the phenyl ring contribute to the hydrophobic character of the molecule.
Positive Ionizable Feature (PI): The basic nitrogen of the piperidine ring can be protonated at physiological pH, leading to a positive charge and potential ionic interactions.
The spatial relationship between these features is critical for biological activity. Docking studies of analogous compounds into the active sites of enzymes like sEH have revealed specific interactions that stabilize the ligand-enzyme complex. nih.gov For instance, the urea moiety often forms key hydrogen bonds with amino acid residues such as Asp and Tyr in the active site. nih.gov
Table 1: Key Pharmacophoric Features of 1,3-Disubstituted Urea Derivatives
| Pharmacophoric Feature | Structural Component of this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor | Urea (-NH-) groups | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Urea carbonyl (-C=O), Methoxy oxygen (-OCH3) | Hydrogen Bonding |
| Aromatic Ring | 2-Methoxyphenyl group | π-π Stacking, Hydrophobic Interaction |
| Hydrophobic Center | Piperidine ring, Phenyl ring | Hydrophobic Interaction |
This table summarizes the principal pharmacophoric features based on the chemical structure of this compound and findings from related compounds.
Given that many piperidine-containing urea derivatives exhibit activity at dopamine (B1211576) D2/D3 receptors, the pharmacophore for these targets is also relevant. nih.govnih.gov For D2/D3 antagonists, a common pharmacophore includes a basic nitrogen atom, an aromatic ring, and often a hydrogen bond donor/acceptor site, all of which are present in "this compound". nih.gov The distance and orientation between the basic nitrogen of the piperidine and the aromatic ring are critical determinants of affinity and selectivity for these receptors. nih.gov
Molecular Pharmacology and Biological Target Identification
Identification and Validation of Primary Biological Targets for 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most probable primary biological targets for this compound are the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and the enzyme soluble epoxide hydrolase (sEH). nih.govnih.gov
MCH-R1 is a GPCR involved in the regulation of appetite and energy homeostasis, making its antagonists potential therapeutics for obesity. nih.govwikipedia.org Soluble epoxide hydrolase is a key enzyme in the metabolism of fatty acids, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov Inhibition of sEH raises EET levels, which has demonstrated anti-inflammatory, analgesic, and cardioprotective effects in various preclinical models. nih.govnih.gov
Compounds featuring the piperidin-4-yl-urea core structure have been optimized as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.govnih.gov SAR studies reveal that the affinity of these ligands is highly dependent on the nature of the substituents on both the aryl ring and the piperidine (B6355638) nitrogen. For MCH-R1 antagonists, compounds with specific substitutions have demonstrated high binding affinity, with Ki values in the low nanomolar range. nih.gov The development of these compounds often focuses on achieving high potency for MCH-R1 while minimizing affinity for off-targets like the hERG channel. nih.govnih.gov
Interactive Data Table: Representative MCH-R1 Antagonists
| Compound Name | Structure | MCH-R1 IC50 (nM) | Notes |
|---|---|---|---|
| KRX-104137 | N/A | 10 | A potent MCH-R1 antagonist identified from a screening campaign. nih.gov |
| KRX-104130 | N/A | 20 | Showed no cardiotoxicity in initial assays and was selected for in vivo studies. nih.gov |
Note: Data is for representative compounds from the cited literature and not for this compound itself.
The 1-aryl-3-(piperidin-4-yl)urea scaffold is a well-established pharmacophore for potent, competitive inhibitors of soluble epoxide hydrolase (sEH). nih.gov The urea (B33335) moiety is critical for activity, as it is proposed to mimic the transition state of the enzyme-catalyzed epoxide ring opening. nih.gov This inhibitory mechanism involves the urea group fitting snugly into the catalytic pocket of the sEH enzyme. nih.gov
Studies on numerous analogs, such as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), confirm that these inhibitors are highly potent, often exhibiting IC50 values in the low nanomolar to sub-nanomolar range against human sEH. nih.govnih.govmdpi.com The inhibition is reversible and competitive with the natural substrate. nih.gov The nature of the aryl substituent significantly impacts potency; electron-withdrawing groups on the phenyl ring can enhance inhibitory activity, while substitution at the ortho position, as in the title compound, has been noted to sometimes have a negative effect on potency in related series. nih.gov
Interactive Data Table: Inhibitory Potency of sEH Inhibitors with the Aryl-Piperidinyl-Urea Scaffold
| Compound | Aryl Group | Piperidine Substituent | hsEH IC50 (nM) | Reference |
|---|---|---|---|---|
| TPPU | 4-trifluoromethoxyphenyl | 1-propionyl | 1.1 | nih.govmdpi.com |
| Compound 52 | 4-trifluoromethoxyphenyl | 1-(cyclopropanecarbonyl) | 0.8 | nih.gov |
| Compound 3 | Benzyl | Unsubstituted | 222 | nih.gov |
Note: hsEH refers to human soluble epoxide hydrolase. Data is for representative compounds from the cited literature.
Specific studies detailing the interaction of this compound with membrane transporters are not extensively available in the public domain literature. However, related sulfonyl urea-based sEH inhibitors have been evaluated for Caco-2 permeability. mdpi.com In these studies, some compounds were found not to be substrates for the P-glycoprotein (P-gp) efflux pump, suggesting potential for good oral absorption and brain penetration. mdpi.com
Off-Target Profiling and Selectivity Assessments
A primary concern for many piperidine-containing compounds is off-target activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. frontiersin.org The 4-piperidinyl urea scaffold is known to possess a significant hERG liability, and medicinal chemistry efforts for MCH-R1 antagonists have specifically focused on mitigating this risk. nih.govnih.govnih.gov Strategies to reduce hERG affinity include decreasing the compound's lipophilicity and modulating the pKa of the basic nitrogen on the piperidine ring. researchgate.netyoutube.com For instance, replacing a pyridazine (B1198779) with a urea moiety has been shown to reduce lipophilicity and hERG liability in some chemical series. youtube.com
In the context of sEH inhibition, selectivity over other hydrolases, such as microsomal epoxide hydrolase (mEH), is a key parameter. Many urea-based inhibitors show high selectivity for sEH over mEH and other enzymes like cytochrome P450s (CYPs), which are involved in the production of the EETs that sEH degrades. nih.gov
Characterization of Ligand-Target Interactions
The binding of aryl-urea inhibitors to their protein targets is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. The urea linker is a key pharmacophore that anchors the molecule in the active or binding site. nih.govacs.org
For sEH inhibitors, X-ray crystallography and molecular modeling have shown that the inhibitor occupies an L-shaped binding pocket. acs.org The flanking groups on the urea—in this case, the 2-methoxyphenyl and piperidin-4-yl moieties—occupy hydrophobic regions within this pocket, contributing to binding affinity and selectivity. acs.org For GPCRs like MCH-R1, the aryl portion of the molecule typically engages with a hydrophobic groove, while the urea system points towards the more solvent-exposed region of the binding pocket. nih.gov
The urea moiety is a powerful hydrogen-bonding motif, possessing two N-H donor groups and one carbonyl oxygen acceptor. mdpi.comnih.govresearchgate.net This feature is central to its function in molecular recognition.
In the active site of soluble epoxide hydrolase, the urea group forms a conserved network of hydrogen bonds that are critical for potent inhibition. acs.org The carbonyl oxygen of the urea typically accepts hydrogen bonds from two key tyrosine residues (Tyr383 and Tyr466 in human sEH), while the NH groups donate hydrogen bonds to a catalytic aspartate residue (Asp335). acs.org This interaction mimics the binding of the natural substrate's transition state. nih.gov
For other targets, such as kinases or GPCRs, the urea linker similarly engages in crucial hydrogen bond interactions with backbone or side-chain residues in the binding pocket. acs.org The 2-methoxy group on the phenyl ring of the title compound can also act as a hydrogen bond acceptor, potentially forming additional interactions that influence the ligand's orientation and affinity.
Hydrophobic and Aromatic Interactions
The molecular structure of this compound facilitates a variety of hydrophobic and aromatic interactions that are crucial for its binding to biological targets. The 2-methoxyphenyl group provides a significant hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions within a protein's binding pocket.
Furthermore, the urea moiety itself can participate in stacking interactions with aromatic side chains of amino acid residues within a protein. nih.gov Studies have shown that the urea functionality can exhibit favorable π-stacking-like interactions with aromatic rings. nih.gov The parallel arrangement of aromatic rings in the binding pores of some proteins can facilitate the stacking of urea and its derivatives, which lowers the energy barrier for binding. nih.gov Additionally, a perpendicular orientation of the urea group with respect to an aromatic ring can lead to the formation of NH-π interactions. nih.gov This complex combination of hydrophilic and hydrophobic interactions involving the urea moiety is a key aspect that can be exploited in drug design. nih.gov
Molecular dynamics simulations have indicated that urea can weaken hydrophobic interactions by directly binding to hydrophobic groups, acting in a manner similar to a surfactant that can also form hydrogen bonds with the solvent. researchgate.netcolumbia.edu This action is primarily driven by enthalpy and is related to the difference in the strength of the attractive dispersion interactions of urea and water with the components of the binding site. researchgate.netcolumbia.edu
A summary of potential hydrophobic and aromatic interactions for this compound is presented in the table below.
| Interaction Type | Participating Moiety | Potential Interacting Amino Acid Residues |
| Hydrophobic Interactions | 2-Methoxyphenyl group, Piperidine ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl ring of the methoxyphenyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| NH-π Interactions | Urea NH groups and aromatic rings | Phenylalanine, Tyrosine, Tryptophan |
Preclinical Pharmacological Profiling in Vitro and in Vivo Animal Models
In Vitro Efficacy Studies Using Cell-Based and Biochemical Assays
In vitro studies are fundamental for determining the biological activity of a compound at the molecular and cellular level. These assays provide initial insights into a compound's potency, selectivity, and mechanism of action.
The compound 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea has been identified as a potent antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). The discovery and optimization of piperidin-4-yl-urea derivatives as MCH-R1 antagonists have been a subject of medicinal chemistry efforts. A primary challenge in the development of this class of compounds has been their concurrent affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.
Consequently, functional assays in cell lines are crucial for characterizing both the desired antagonistic activity at MCH-R1 and the undesired off-target effects at the hERG channel. Researchers have employed various strategies to enhance selectivity for MCH-R1 over hERG. While specific quantitative data for this compound is not detailed in the available literature, the general approach for this class of compounds involves:
MCH-R1 Functional Antagonism Assays: These assays are typically performed in cell lines recombinantly expressing the human MCH-R1. The antagonistic activity is measured by the ability of the compound to inhibit the intracellular signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH). This is often quantified by measuring changes in second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium levels.
hERG Inhibition Assays: To assess the risk of cardiotoxicity, compounds are tested for their ability to block the hERG potassium channel. This is commonly evaluated using patch-clamp electrophysiology on cell lines stably expressing the hERG channel (e.g., HEK-293 cells). The concentration at which the compound inhibits 50% of the hERG channel current (IC50) is a key parameter. A higher IC50 value indicates lower hERG liability and a better safety profile.
The optimization efforts for the piperidin-4-yl-urea series have led to the identification of compounds with minimized hERG inhibition while maintaining potent MCH-R1 antagonism.
Table 1: Representative In Vitro Assays for Piperidin-4-yl-urea Derivatives
| Assay Type | Target | Cell Line | Purpose |
| Functional Antagonism | MCH-R1 | Recombinant cell lines (e.g., CHO, HEK-293) | To determine the potency of the compound in blocking MCH-R1 signaling. |
| Electrophysiology | hERG Potassium Channel | HEK-293 (stably expressing hERG) | To assess the potential for cardiotoxicity by measuring hERG channel inhibition. |
There is no publicly available information from tissue and organ bath studies for this compound.
There is no publicly available information on the use of advanced 3D cell culture or organoid models in the preclinical pharmacological profiling of this compound.
In Vivo Efficacy and Mechanistic Studies in Animal Models
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to evaluate their efficacy in a physiological context and to understand their mechanism of action in a whole organism.
There is no publicly available information specifically detailing the evaluation of pharmacodynamic markers for this compound in preclinical species. However, for MCH-R1 antagonists in general, pharmacodynamic markers would be chosen to demonstrate target engagement and downstream biological effects. This could include measuring changes in food intake, body weight, or specific neurochemical or hormonal levels in response to compound administration.
The antagonism of MCH-R1 has been explored for its therapeutic potential in a variety of disease areas, primarily focusing on metabolic and neurological disorders.
Neurological Disorders: The MCH system is implicated in the regulation of mood, anxiety, and sleep. As such, MCH-R1 antagonists have been investigated in animal models of anxiety and depression. While specific data for this compound is not available, related piperidine (B6355638) urea (B33335) derivatives have been designed and synthesized with the aim of achieving neuroprotective properties, for instance in models of ischemic stroke. The rationale for exploring these compounds in neurological conditions stems from the distribution of MCH-R1 in brain regions associated with these functions.
Inflammatory Conditions: There is no specific publicly available information on the evaluation of this compound in inflammatory disease models.
Oncology: There is no specific publicly available information on the evaluation of this compound in oncology disease models.
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea and its analogues, as well as for identifying key interactions with target proteins.
Molecular docking simulations are employed to predict how this compound and similar compounds fit into the binding site of a target protein. The urea (B33335) moiety is a key structural feature in many kinase inhibitors, as it can act as a hydrogen bond donor and acceptor, often interacting with the hinge region of the kinase.
In a representative docking study of a urea-based inhibitor with a target kinase, the following interactions are typically observed:
The urea group forms crucial hydrogen bonds with backbone atoms of the protein's hinge region.
The methoxyphenyl group can engage in hydrophobic interactions or hydrogen bonds, depending on the specific residues in the binding pocket.
The piperidine (B6355638) ring often serves as a scaffold, and its substituents can be modified to improve properties like solubility and cell permeability.
The binding mode of N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea, a potent Cdk4 inhibitor, was predicted using a homology model of Cdk4 and later confirmed by X-ray crystallography of a related compound in Cdk2. This highlights the reliability of molecular docking in predicting binding modes for urea-based inhibitors nih.gov.
Table 1: Predicted Interactions of a Diaryl Urea Inhibitor with a Kinase Target
| Interacting Ligand Moiety | Type of Interaction | Interacting Protein Residue |
| Urea NH | Hydrogen Bond Donor | Glutamate (Side Chain) |
| Urea C=O | Hydrogen Bond Acceptor | Aspartate (Side Chain) |
| Phenyl Ring | Pi-Pi Stacking | Phenylalanine |
| Piperidine Ring | Van der Waals | Leucine, Valine |
This table represents a generalized prediction based on common interaction patterns of urea-based kinase inhibitors.
Through molecular docking and interaction analysis, specific amino acid residues within the binding site that are critical for the binding of this compound can be identified. For urea-based inhibitors targeting kinases, key interactions often involve residues in the hinge region, the DFG motif, and the αC-helix researchgate.net. For instance, in the case of piperidinyl urea inhibitors of the UBC12-DCN1 interaction, molecular docking studies identified that residues such as Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Gln1114, Phe1164, and Leu1184 are key for binding nih.gov.
The urea moiety frequently forms hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues. The methoxyphenyl group may interact with hydrophobic pockets or form hydrogen bonds with polar residues. The piperidine ring can also have significant van der Waals interactions with hydrophobic residues.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational flexibility of both the ligand and the protein over time. For this compound, MD simulations can reveal how the compound adapts its conformation within the binding site and the stability of the key interactions identified through molecular docking.
A study on piperidinyl urea inhibitors of the UBC12-DCN1 interaction demonstrated that MD simulations confirmed the stability of the ligand-receptor complex at 300 K nih.gov. Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The conformational preferences of N,N'-disubstituted ureas are known to favor a trans/trans conformation, which can be influenced by intramolecular hydrogen bonding researchgate.netnih.gov. MD simulations can elucidate these conformational dynamics in a biological context.
Virtual Screening and De Novo Drug Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For discovering novel analogues of this compound, pharmacophore-based or structure-based virtual screening can be employed. A pharmacophore model can be built based on the key interaction features of the known ligand. This model is then used to screen databases for compounds with a similar 3D arrangement of these features tandfonline.com. Structure-based virtual screening uses docking to evaluate a large number of compounds against the target protein structure nih.gov.
De novo drug design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for the target. Programs like LEGEND have been used to generate new scaffold candidates for kinase inhibitors, including diarylureas nih.gov. These strategies can lead to the discovery of novel chemical scaffolds with improved properties.
Ligand-Based and Structure-Based Drug Design Integration
The most effective rational drug design strategies often integrate both ligand-based and structure-based approaches nih.gov. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are valuable when the 3D structure of the target is unknown but a set of active molecules is available nih.govjubilantbiosys.com. Structure-based methods, like molecular docking, are powerful when a high-resolution structure of the target protein is available nih.gov.
For the development of analogues of this compound, a QSAR model could be developed from a series of synthesized analogues to correlate their chemical structures with their biological activities. This model can then be used to predict the activity of new, unsynthesized compounds. The insights from this ligand-based approach can be combined with structure-based docking studies to design new molecules with a higher probability of success. The integration of these methods has been successfully applied in the discovery of inhibitors for various targets nih.gov.
Preclinical Pharmacokinetics and Metabolism Studies Excluding Human Data
In Vitro Metabolic Stability of 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea
In vitro metabolic stability assays are crucial for predicting a compound's behavior in a living system. These tests typically involve incubating the compound with liver-derived systems, such as microsomes or hepatocytes, to estimate its rate of metabolic turnover.
Liver Microsomal and Hepatocyte Stability Assays
Specific quantitative data on the metabolic stability of this compound from in vitro assays using liver microsomes or hepatocytes are not extensively available in the public domain. Such assays are standard practice and would typically determine key parameters like the compound's half-life (t½) and intrinsic clearance (CLint), which are used to predict its hepatic clearance in vivo. For context, these studies involve incubating the compound with cryopreserved hepatocytes or liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and monitoring the depletion of the parent compound over time.
Interactive Data Table: Representative In Vitro Metabolic Stability Parameters (Illustrative)
Since specific data for this compound is not available, the following table illustrates how data from such assays are typically presented.
| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Monkey | Liver Microsomes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
| Human | Hepatocytes | Data not available | Data not available |
Identification of Major Metabolites in Preclinical Systems
The identification of major metabolites is a key step in understanding a compound's metabolic pathways. However, specific information detailing the major metabolites of this compound in preclinical in vitro systems has not been publicly disclosed. This process would typically involve incubating the compound with liver microsomes or hepatocytes and using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolic products.
In Vivo Pharmacokinetic Profiling in Animal Models
Animal models provide the first glimpse into how a compound behaves in a whole organism, including its absorption, distribution, and elimination.
Absorption, Distribution, and Elimination Characteristics (in animals)
Pharmacokinetic studies have indicated that this compound (AC-90179) exhibits very low oral bioavailability. This finding was a primary driver for further lead optimization efforts, which ultimately led to the development of Pimavanserin, a structurally related analogue with a more favorable pharmacokinetic profile. The compound was effective in rodent models of psychosis at specific oral doses, confirming that despite low bioavailability, sufficient exposure could be achieved to elicit a pharmacological response. Detailed pharmacokinetic parameters such as plasma concentration-time profiles, peak plasma concentration (Cmax), and time to peak concentration (Tmax) in preclinical species are not available in published literature.
Brain Penetration and Tissue Distribution in Animal Models
The ability of a centrally acting agent to cross the blood-brain barrier (BBB) is paramount to its function. Studies using Positron Emission Tomography (PET) with a radiolabeled version of this compound in baboons have confirmed that the compound does penetrate the BBB. However, the same study did not observe specific binding to its target receptor in the brain, a finding related to its pharmacodynamic action rather than its distribution. Comprehensive studies detailing the broader tissue distribution of the compound in various animal models have not been reported in the available literature.
Enzyme Systems Involved in Compound Metabolism
The metabolism of many pharmaceutical compounds is mediated by the cytochrome P450 (CYP) family of enzymes, located primarily in the liver. While the specific CYP isozymes responsible for the metabolism of this compound have not been explicitly identified in published studies, the metabolic pathways of its successor, Pimavanserin, are well-characterized. Pimavanserin is predominantly metabolized by CYP3A4 and CYP3A5, with minor contributions from other enzymes. Given the structural similarity, it is plausible that this compound is also a substrate for CYP3A4, a major enzyme in drug metabolism. However, without direct experimental evidence, this remains an extrapolation.
Advanced Analytical Techniques for Research and Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea, both ¹H and ¹³C NMR would be employed.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of the target compound, one would expect to see distinct signals for the aromatic protons on the 2-methoxyphenyl ring, the methoxy (B1213986) (-OCH₃) group protons, the protons on the piperidine (B6355638) ring, and the N-H protons of the urea (B33335) linkage. The splitting patterns (e.g., singlets, doublets, triplets) would help to establish the connectivity of the atoms. For instance, the protons on the piperidine ring would show complex splitting patterns due to their coupling with each other.
¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the urea group (typically in the 155-160 ppm range), the aromatic carbons, the piperidine carbons, and the methoxy carbon. mdpi.com The chemical shifts provide insight into the electronic environment of each carbon atom. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds This table presents data for analogous compounds to illustrate expected chemical shifts.
| Compound Name | Technique | Solvent | Key Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | ¹H NMR | DMSO-d₆ | 9.42 (s, 1H, NH), 9.09 (s, 1H, NH), 3.71 (s, 3H, OCH₃) | mdpi.com |
| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | ¹³C NMR | DMSO-d₆ | 155.7 (C=O), 55.5 (OCH₃), Signals at 121.07 and 113.97 for aromatic carbons. | mdpi.com |
| N-Benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride | ¹³C NMR | DMSO-d₆ | 164.07 (Amide C=O), 148.85 (Urea C=O), 56.34, 51.67, 45.32, 42.24, 28.47 (Piperidine & other aliphatic carbons) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com For this compound, electrospray ionization (ESI) is a common technique. The expected [M+H]⁺ ion would confirm the molecular weight. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to yield smaller, characteristic ions, helping to confirm the presence of the 2-methoxyphenyl and piperidinyl urea substructures. uni.lu
Table 2: Predicted Mass Spectrometry Data for a Related Compound This table shows predicted mass-to-charge ratios for different adducts of a similar molecule, 1-(2-methoxyphenyl)-3-(o-tolyl)urea, illustrating the type of data obtained.
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 257.12848 |
| [M+Na]⁺ | 279.11042 |
| [M-H]⁻ | 255.11392 |
| [M+NH₄]⁺ | 274.15502 |
| [M+K]⁺ | 295.08436 |
Data sourced from PubChemLite for 1-(2-methoxyphenyl)-3-(o-tolyl)urea. uni.lu
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl (a strong band around 1630-1680 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations. mdpi.comresearchgate.net The presence and position of these bands provide strong evidence for the urea linkage and the aromatic and piperidine rings.
Table 3: Typical FTIR Absorption Frequencies for Urea and Related Functional Groups
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Urea N-H | Stretch | 3100-3500 | mdpi.com |
| Urea C=O | Stretch | 1630-1680 | researchgate.net |
| Aromatic C-H | Stretch | 3000-3100 | |
| Aromatic C=C | Stretch | 1400-1600 | |
| C-N | Stretch | 1000-1350 | researchgate.net |
| Methoxy C-O | Stretch | 1000-1300 |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also used for quantitative analysis in various research settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment. For phenyl urea derivatives, reversed-phase HPLC is commonly employed. nih.govchromatographyonline.comnewpaltz.k12.ny.us A C18 column is a frequent choice, which separates compounds based on their hydrophobicity. sigmaaldrich.com A typical mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient mode to achieve optimal separation. nih.govsigmaaldrich.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound will absorb UV light. The purity of a sample is determined by the relative area of the peak corresponding to the main compound compared to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Method Parameters for Analysis of Phenyl Urea Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis® Express C18, 10 cm x 4.6 mm I.D., 2.7 µm particles | sigmaaldrich.com |
| Mobile Phase | [A] 0.025 M potassium phosphate buffer, pH 2.5; [B] acetonitrile (50:50, A:B) | sigmaaldrich.com |
| Flow Rate | 2.0 mL/min | sigmaaldrich.com |
| Column Temp. | 30 °C | sigmaaldrich.com |
| Detector | UV at 245 nm | sigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This technique is not only excellent for purity assessment but also for identifying impurities by their mass. nih.gov For this compound, an LC-MS method would provide the retention time from the LC component and the mass-to-charge ratio from the MS component, offering a high degree of confidence in peak identification. researchgate.netresearchgate.net This is particularly useful for analyzing complex mixtures and for in-process monitoring during synthesis. nih.gov
Biophysical Techniques for Ligand-Target Interaction Studies
Understanding how a potential drug molecule binds to its biological target is crucial for rational drug design. Biophysical techniques provide quantitative data on these interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.gov In a typical experiment to study the interaction of a small molecule like this compound with a protein target, the protein is immobilized on a sensor chip. A solution containing the small molecule is then flowed over the chip surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. nih.gov From the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. researchgate.net
Isothermal Titration Calorimetry (ITC)
ITC is considered a gold-standard method for characterizing the thermodynamics of binding interactions. nih.govnih.gov It directly measures the heat released or absorbed during a binding event. researchgate.netbiocompare.com In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured after each injection. The data can be fit to a binding model to determine the binding affinity (K₋), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. mdpi.com This complete thermodynamic profile provides deep insights into the forces driving the binding interaction.
Table 5: Key Parameters Obtained from Biophysical Techniques
| Technique | Key Parameters Measured | Significance |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (K₋) | Provides kinetic and equilibrium information about the binding interaction. |
| Isothermal Titration Calorimetry (ITC) | Affinity (K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Offers a complete thermodynamic profile of the binding event, revealing the driving forces. |
Future Directions and Research Gaps in 3 2 Methoxyphenyl 1 Piperidin 4 Yl Urea Research
Exploration of Novel Biological Targets for Urea-Based Piperidine (B6355638) Derivatives
The structural motifs of urea (B33335) and piperidine are present in numerous bioactive compounds, suggesting that derivatives like 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea could interact with a wide array of biological targets beyond their initial design. acs.orgmdpi.com Future research should prioritize the exploration of these novel targets to unlock new therapeutic applications.
Recent studies have demonstrated the versatility of the urea-piperidine scaffold. For instance, novel 1-phenylpiperidine (B1584701) urea-containing derivatives have been identified as potent inhibitors of the β-catenin/BCL9 interaction, which is crucial in the oncogenic Wnt/β-catenin signaling pathway. nih.gov These compounds were found to not only activate T cells but also to promote the antigen presentation of conventional type 1 dendritic cells (cDC1), suggesting a role in cancer immunotherapy. nih.gov
Furthermore, research into other urea-based derivatives has revealed their potential as dual-target hypoglycemic agents by activating both glucokinase (GK) and peroxisome proliferator-activated receptor-γ (PPARγ). researchgate.net Another study synthesized novel urea and guanidine-based analogues, identifying a compound that potently regulates leptin expression in adipocytes, indicating a potential therapeutic target for obesity-related hepatic steatosis. mdpi.com The piperidine ring itself is a key component in molecules targeting monoamine oxidase (MAO), an important enzyme in neurodegenerative diseases. acs.org Additionally, the design of piperidine urea derivatives has yielded compounds with significant neuroprotective effects in models of cerebral infarction, moving beyond established applications. thieme-connect.com
These findings underscore a significant research gap: the systematic screening of this compound and its analogues against a broader panel of biological targets. Investigating its effects on pathways like Wnt/β-catenin, glucose metabolism, leptin regulation, and neuroinflammation could reveal previously unimagined therapeutic roles.
Development of Advanced Delivery Systems and Prodrug Strategies (mechanistic, not dosage)
A significant hurdle in drug development is overcoming poor physicochemical properties, such as low solubility or inadequate membrane penetration, which can hinder a compound's journey to its biological target. nih.govnih.gov Advanced delivery systems and prodrug strategies offer a mechanistic approach to circumvent these issues, representing a critical area of future research for urea-based piperidine derivatives.
A prodrug is an inactive or poorly active molecule that is chemically or enzymatically transformed in the body to release the active parent drug. nih.gov For amine-containing compounds like those with a piperidine ring, several prodrug strategies exist. One approach involves N-acylation to form amides or carbamates, though these are often highly stable. nih.gov More sophisticated systems include double prodrugs where a molecule like poly(ethylene glycol) (PEG) is linked via a spacer to the amine. This can enhance solubility and plasma half-life, with the active drug released through enzymatic cleavage followed by a spontaneous chemical elimination reaction. nih.gov Another strategy is the dihydropyridine-pyridinium salt system, which is designed to improve penetration of the blood-brain barrier through an oxidative pathway that localizes the drug. nih.gov
The development of polymeric films is another promising delivery mechanism. Materials such as sodium alginate and poly(vinyl alcohol) can be formulated into films that incorporate piperidine-based compounds. nih.gov These films can maintain contact with target tissues, allowing for the controlled release of the therapeutic molecule. nih.gov This approach is particularly relevant for applications requiring localized drug action. nih.gov
Future research for this compound should focus on designing and synthesizing novel prodrugs that can enhance its pharmacokinetic profile. This includes exploring enzyme-activated carbamate (B1207046) systems or PEGylated derivatives to improve solubility and circulation time. nih.gov Investigating its incorporation into polymeric delivery systems could also open new therapeutic avenues by enabling controlled, site-specific release. nih.gov
Integration of Artificial Intelligence and Machine Learning in Urea Derivative Discovery
AI and ML can be applied at multiple stages of drug discovery. nih.gov Machine learning models can be trained on large datasets of chemical reactions to predict how molecules will react, significantly speeding up the synthesis of novel derivatives. cam.ac.uk For instance, a platform combining automated experiments with AI, termed the "chemical reactome," has been developed to predict chemical reactivity from data, identifying correlations between reactants and reaction outcomes. cam.ac.uk
A significant research gap exists in applying these computational tools to the specific class of urea-based piperidine derivatives. Future efforts should focus on:
Developing ML models to predict the structure-activity relationships (SAR) of these derivatives against various targets.
Using generative AI to design novel analogues of this compound with optimized properties. harvard.edu
Employing AI to analyze biological data and predict new therapeutic indications or identify potential off-target effects, thereby guiding experimental research more effectively. nih.gov
Addressing Unexplored Therapeutic Areas and Mechanistic Questions
While specific applications for urea-piperidine derivatives are being explored, a vast landscape of therapeutic areas remains uncharted. The piperidine ring is a prevalent structural motif in FDA-approved drugs and natural alkaloids, highlighting its versatility. researchgate.netacs.org Its presence in compounds with antimicrobial, anti-inflammatory, antiviral, and anticancer effects suggests that derivatives like this compound may possess a broad spectrum of pharmacological activity. researchgate.netacs.org
Future research should systematically evaluate this compound and its analogues in therapeutic areas that are biologically plausible but currently unexplored. Given the neuroprotective properties seen in some piperidine urea derivatives, investigating its potential in other neurodegenerative conditions beyond what has been studied is a logical next step. thieme-connect.com Its structural similarity to compounds active against various microbes warrants screening for antibacterial and antifungal activity. nih.gov
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Methoxyphenyl)-1-(piperidin-4-yl)urea?
- Methodological Answer : The synthesis typically involves coupling a 2-methoxyphenyl isocyanate with a piperidin-4-amine derivative. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .
- Catalyst use : Triethylamine (TEA) or other organic bases facilitate urea bond formation by deprotonating the amine .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, urea NH signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~290.36) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values (±0.3%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Soluble in polar solvents (DMSO, DMF) due to the methoxy group; limited solubility in water (<1 mg/mL) .
- Stability : Degrades under extreme pH (<3 or >11) or prolonged UV exposure. Storage at −20°C in inert atmospheres (N) is recommended .
Advanced Research Questions
Q. How does the methoxy substituent in this compound influence its biological target affinity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 2-methoxy group enhances hydrogen bonding with enzyme active sites (e.g., kinases or proteases). Replacements with halogens (Cl, F) or bulkier groups (e.g., morpholine) reduce binding affinity by 30–50% in comparative assays .
- Experimental Design : Perform competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) to quantify dissociation constants (K) .
Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data for urea derivatives like this compound?
- Methodological Answer :
- Assay Standardization : Use uniform buffer systems (e.g., PBS at pH 7.4) and enzyme concentrations to minimize variability .
- Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Data Normalization : Report IC values relative to positive/negative controls and repeat experiments in triplicate .
Q. How can researchers design in vitro studies to evaluate the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P) and predict oral bioavailability .
- Plasma Protein Binding : Employ equilibrium dialysis to determine unbound fraction .
Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., piperidine ring occupying hydrophobic pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energies (±2 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
